N-[2-(azepan-1-yl)ethyl]-3,4-dimethyl-N-propyl-5-sulfamoylbenzamide
Description
N-[2-(azepan-1-yl)ethyl]-3,4-dimethyl-N-propyl-5-sulfamoylbenzamide is a complex organic compound characterized by its unique structure, which includes an azepane ring, a benzamide core, and a sulfamoyl group
Properties
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]-3,4-dimethyl-N-propyl-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c1-4-9-23(13-12-22-10-7-5-6-8-11-22)20(24)18-14-16(2)17(3)19(15-18)27(21,25)26/h14-15H,4-13H2,1-3H3,(H2,21,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXXXKPSYVKDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN1CCCCCC1)C(=O)C2=CC(=C(C(=C2)C)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)ethyl]-3,4-dimethyl-N-propyl-5-sulfamoylbenzamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Linker: The azepane ring is then functionalized with an ethyl group through nucleophilic substitution reactions.
Benzamide Core Formation: The benzamide core is synthesized by reacting 3,4-dimethylbenzoic acid with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)ethyl]-3,4-dimethyl-N-propyl-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(azepan-1-yl)ethyl]-3,4-dimethyl-N-propyl-5-sulfamoylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
Medically, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs, particularly in the treatment of diseases where sulfamoyl-containing compounds have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)ethyl]-3,4-dimethyl-N-propyl-5-sulfamoylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and sulfamoyl group are key features that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(azepan-1-yl)ethyl]-3,4-dimethylbenzamide: Lacks the sulfamoyl group, which may reduce its reactivity and binding affinity.
N-[2-(piperidin-1-yl)ethyl]-3,4-dimethyl-N-propyl-5-sulfamoylbenzamide: Contains a piperidine ring instead of an azepane ring, which could alter its chemical and biological properties.
N-[2-(azepan-1-yl)ethyl]-3,4-dimethyl-N-propylbenzamide: Lacks the sulfamoyl group, potentially affecting its solubility and reactivity.
Uniqueness
N-[2-(azepan-1-yl)ethyl]-3,4-dimethyl-N-propyl-5-sulfamoylbenzamide is unique due to the presence of both the azepane ring and the sulfamoyl group. This combination of structural features provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
